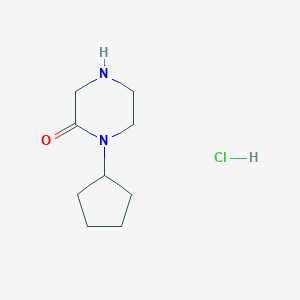

1-Cyclopentyl-piperazin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopentylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCZUYWNKQREEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCNCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-00-8 | |

| Record name | 2-Piperazinone, 1-cyclopentyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopentyl-piperazin-2-one Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of 1-Cyclopentyl-piperazin-2-one hydrochloride, a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, synthesis, analytical characterization, and potential therapeutic applications, underpinned by established scientific principles and field-proven insights.

Introduction: The Piperazinone Scaffold in Drug Design

The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its prevalence is attributed to its unique physicochemical properties, which can enhance drug-like characteristics such as aqueous solubility, oral bioavailability, and metabolic stability. The piperazin-2-one core, a derivative of piperazine, offers a rigidified structure that can orient substituents in a defined spatial arrangement, making it an attractive template for the design of targeted therapeutics.[3] The introduction of a cyclopentyl group at the N1 position of the piperazin-2-one ring is a strategic modification aimed at modulating lipophilicity and target engagement. This guide focuses on the hydrochloride salt of this compound, which is often prepared to improve solubility and handling properties.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule featuring a six-membered piperazinone ring substituted with a cyclopentyl group at one of the nitrogen atoms. The hydrochloride salt is formed by the protonation of the secondary amine, which enhances its aqueous solubility.

Structural Features:

-

Piperazin-2-one Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2. This core provides a rigid framework for the attachment of various substituents.

-

N1-Cyclopentyl Group: The cyclopentyl moiety attached to the nitrogen at position 1 increases the lipophilicity of the molecule, which can influence its membrane permeability and interaction with biological targets.

-

Hydrochloride Salt: The formation of a hydrochloride salt at the N4 nitrogen significantly improves the compound's solubility in aqueous media, a crucial property for pharmaceutical development.

Physicochemical Data Summary:

| Property | Value | Source |

| IUPAC Name | 1-cyclopentylpiperazin-2-one hydrochloride | N/A |

| CAS Number | Not available | N/A |

| Molecular Formula | C9H17ClN2O | N/A |

| Molecular Weight | 204.70 g/mol | N/A |

| Appearance | Expected to be a white to off-white crystalline solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

Synthesis of this compound: A Plausible Synthetic Route

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 1-Cyclopentylpiperazine

-

Reaction Setup: To a solution of piperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K2CO3, 2.0 eq) as a base.

-

Addition of Alkylating Agent: Add cyclopentyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-cyclopentylpiperazine.

Step 2: Synthesis of tert-Butyl 4-cyclopentylpiperazine-1-carboxylate

-

Reaction Setup: Dissolve 1-cyclopentylpiperazine (1.0 eq) in dichloromethane (DCM) and add triethylamine (Et3N, 1.5 eq).

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected product, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate

-

Oxidation Setup: Dissolve the Boc-protected piperazine from the previous step (1.0 eq) in a mixture of acetonitrile, water, and carbon tetrachloride.

-

Addition of Oxidants: Add sodium periodate (NaIO4, 4.0 eq) followed by a catalytic amount of ruthenium(III) chloride (RuCl3, 0.02 eq).

-

Reaction Progression: Stir the biphasic mixture vigorously at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Dilute the reaction mixture with DCM and separate the layers. Wash the organic layer with aqueous sodium thiosulfate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired piperazin-2-one.

Step 4: Synthesis of this compound

-

Deprotection and Salt Formation: Dissolve the purified Boc-protected piperazin-2-one (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

-

Acidification: Add a solution of hydrochloric acid (HCl) in dioxane or ether (excess) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are the expected spectroscopic and analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of structurally similar compounds, the following proton (1H) and carbon (13C) NMR spectral data are anticipated.[6][7][8]

Expected 1H NMR (400 MHz, DMSO-d6) δ (ppm):

-

~9.5-10.5 (br s, 2H): Two exchangeable protons corresponding to the N4-H+ and the amide N-H. The exact chemical shift and multiplicity will depend on the solvent and concentration.

-

~3.8-4.0 (m, 1H): The methine proton of the cyclopentyl group attached to N1.

-

~3.2-3.6 (m, 4H): Methylene protons of the piperazinone ring.

-

~1.4-1.9 (m, 8H): Methylene protons of the cyclopentyl ring.

Expected 13C NMR (100 MHz, DMSO-d6) δ (ppm):

-

~165-170: Carbonyl carbon (C2) of the piperazinone ring.

-

~55-60: Methine carbon of the cyclopentyl group attached to N1.

-

~40-50: Methylene carbons of the piperazinone ring.

-

~25-30: Methylene carbons of the cyclopentyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of the compound. For this compound, Electrospray Ionization (ESI) in positive mode is expected to show the molecular ion of the free base.[9][10]

-

Expected [M+H]+: m/z ≈ 169.13, corresponding to the protonated free base (C9H16N2O).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[11][12]

Expected Characteristic IR Absorption Bands (cm-1):

-

~3200-3400: N-H stretching vibrations of the protonated amine and the amide.

-

~2950-2850: C-H stretching vibrations of the cyclopentyl and piperazinone methylene groups.

-

~1650-1680: C=O stretching vibration of the amide (lactam) carbonyl group.

-

~1450: C-H bending vibrations.

Biological Significance and Potential Applications

While specific biological data for this compound is not extensively reported, the broader class of N-substituted piperazinone derivatives has shown a wide range of biological activities, suggesting potential therapeutic applications for this compound.[13][14]

Potential Therapeutic Areas:

-

Anticancer Activity: Numerous piperazine and piperazinone derivatives have been investigated as anticancer agents.[15][16] They can act through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell proliferation and survival. The cyclopentyl group could potentially enhance binding to the hydrophobic pockets of target proteins.

-

Antimicrobial and Antifungal Activity: The piperazine scaffold is a common feature in antimicrobial and antifungal agents.[17][18][19] N-substituted piperazines have shown efficacy against a range of pathogens. Further investigation is warranted to explore the antimicrobial spectrum of this compound.

-

Central Nervous System (CNS) Activity: Arylpiperazine derivatives are well-known for their activity on CNS targets, such as serotonin and dopamine receptors.[20][21] While the cyclopentyl group is an aliphatic substituent, it could still modulate the interaction of the piperazinone core with CNS receptors, warranting investigation in this area.

Structure-Activity Relationship (SAR) Insights:

The N1-substituent on the piperazinone ring is a key determinant of biological activity.[13][18] The size, lipophilicity, and electronic nature of this substituent can significantly impact target binding affinity and selectivity. The cyclopentyl group provides a balance of lipophilicity and conformational rigidity that may be advantageous for specific target interactions. Further SAR studies involving variations of the N1-substituent would be crucial to optimize the biological activity of this scaffold.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is not available, information from related piperazinone compounds should be considered.[22][23][24][25][26]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents a valuable building block for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure offers opportunities for further chemical modification to optimize biological activity. The cyclopentyl substituent provides a unique lipophilic and conformational profile that may lead to enhanced potency and selectivity for various biological targets. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities in relevant in vitro and in vivo models to unlock its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperazine, 1-methyl- [webbook.nist.gov]

- 12. Piperazine(110-85-0) IR Spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. benchchem.com [benchchem.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

"1-Cyclopentyl-piperazin-2-one hydrochloride" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Cyclopentyl-piperazin-2-one hydrochloride (CAS No. 1185300-00-8). While this compound is a valuable building block in medicinal chemistry, publicly available experimental data on its specific properties is limited. This document addresses this gap by consolidating known information, providing reasoned estimations based on analogous structures, and detailing robust methodologies for its synthesis and analytical characterization. The guide is structured to offer both foundational knowledge and practical, field-proven insights for professionals in drug discovery and development. All protocols are designed as self-validating systems, emphasizing scientific integrity and reproducibility.

Introduction and Chemical Identity

This compound is the hydrochloride salt of the N-substituted piperazinone, 1-Cyclopentylpiperazin-2-one. The core structure consists of a six-membered piperazine ring containing two nitrogen atoms, with a carbonyl group at the 2-position and a cyclopentyl substituent on the nitrogen at the 1-position.[1] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base, a desirable characteristic for pharmaceutical applications.[1]

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[2] The introduction of a cyclopentyl group adds lipophilicity and steric bulk, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1]

This guide will systematically detail the known and predicted physicochemical properties, propose a viable synthetic route, and outline comprehensive analytical methods for the characterization and quality control of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to the limited availability of direct experimental data for this compound, the following section combines reported information with theoretically derived and analog-based estimated values.

General and Physical Properties

| Property | Value / Description | Source / Justification |

| CAS Registry Number | 1185300-00-8 | [1] |

| Molecular Formula | C₉H₁₆N₂O·HCl | [1] |

| Molecular Weight | 204.70 g/mol | [1] |

| Appearance | Reported as a crystalline solid. Analogous compounds are typically white to off-white powders.[1][3] | [1] |

| Melting Point | Not experimentally determined. The related compound 1-(Cyclopropylcarbonyl)piperazine hydrochloride has a melting point of 175-179 °C.[4] The melting point of 1-Cyclopentylpiperazine is reported as approximately 94-98 °C.[5] A broad range is expected due to the potential for polymorphism and the presence of the hydrochloride salt. | N/A |

| Boiling Point | Not experimentally determined and likely to decompose at higher temperatures. The boiling point of the free base, 1-Cyclopentylpiperazine, is reported as 48 °C, though this is likely at reduced pressure.[6] | N/A |

| Solubility | Enhanced water solubility compared to its free base form.[1] Piperazine and its salts are generally soluble in water and polar organic solvents like methanol and ethanol, but have limited solubility in nonpolar solvents like ether.[7][8] | [1] |

Structural and Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups: a secondary amine within an amide, a tertiary amine, a carbonyl group (amide), and the cyclopentyl ring.

-

Secondary Amine (in amide linkage): The nitrogen at position 4 is part of an amide and is therefore significantly less basic and nucleophilic than a typical secondary amine. It can be protonated to form the hydrochloride salt.[1]

-

Tertiary Amine: The nitrogen at position 1, substituted with the cyclopentyl group, is a tertiary amine.

-

Carbonyl Group: The amide carbonyl at position 2 can participate in typical amide reactions, though it is generally less reactive than a ketone or aldehyde.

-

Cyclopentyl Group: This aliphatic ring adds hydrophobicity and can influence binding to biological targets through steric interactions.[1]

Synthesis and Purification

While a specific synthesis for this compound is not detailed in the available literature, a plausible and robust synthetic route can be designed based on established methods for related piperazin-2-ones. The following proposed synthesis is a multi-step process starting from commercially available precursors.

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate

-

Rationale: The selective protection of one nitrogen atom of piperazin-2-one is crucial to direct the subsequent alkylation to the desired nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under the basic conditions of the next step and can be easily removed under acidic conditions.

-

Procedure:

-

Dissolve piperazin-2-one (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (Et3N, 1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected piperazin-2-one.

-

Step 2: Synthesis of tert-butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate

-

Rationale: N-alkylation of the remaining secondary amine is achieved under basic conditions. Sodium hydride (NaH) is a strong base that will deprotonate the amide nitrogen, forming a nucleophilic anion that will react with cyclopentyl bromide in an SN2 reaction. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.

-

Procedure:

-

Dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add cyclopentyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Step 3: Synthesis of this compound

-

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether is commonly used for this purpose as it cleaves the Boc group and simultaneously forms the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.

-

Procedure:

-

Dissolve the purified tert-butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.

-

Add a solution of HCl in dioxane (e.g., 4 M, 5-10 eq) at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

If a precipitate forms, collect it by filtration, wash with cold diethyl ether, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following section details the expected spectroscopic and chromatographic profiles for this compound and provides protocols for its analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopentyl and piperazinone protons. The hydrochloride salt formation may lead to peak broadening, especially for protons near the protonated nitrogen.

-

Cyclopentyl protons: A multiplet in the range of 1.5-2.5 ppm. The proton on the carbon attached to the nitrogen will be deshielded and appear further downfield.

-

Piperazinone ring protons: Several multiplets are expected for the methylene protons on the piperazinone ring, likely in the range of 2.8-4.0 ppm.

-

NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent, likely appearing downfield (> 8 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Cyclopentyl carbons: Signals in the aliphatic region, typically between 25-60 ppm. The carbon directly attached to the nitrogen will be the most downfield in this group.

-

Piperazinone ring carbons: Signals for the methylene carbons are expected in the range of 40-60 ppm.

-

Carbonyl carbon: The amide carbonyl carbon will appear as a singlet in the downfield region, typically around 165-175 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amide) | 3200-3400 | Broad peak, indicative of the secondary amide N-H. |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp peaks corresponding to the C-H bonds of the cyclopentyl and piperazinone rings. |

| C=O Stretch (Amide) | 1650-1680 | Strong, sharp peak characteristic of a cyclic amide carbonyl. |

| N-H Bend | 1550-1640 | Moderate absorption. |

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 169.13. Fragmentation patterns would likely involve the loss of the cyclopentyl group and cleavage of the piperazinone ring.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a robust method for purity determination. Since the piperazinone core lacks a strong UV chromophore, detection at low wavelengths (e.g., 210 nm) or derivatization might be necessary for sensitive quantification.[1][10] Reversed-phase chromatography is a suitable separation mode.

-

Proposed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or by an Evaporative Light Scattering Detector (ELSD).

-

Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and acetonitrile.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: For GC-MS analysis, derivatization is often required for polar compounds like piperazinones to increase their volatility.[11] Silylation is a common derivatization technique.

-

Proposed GC-MS Method (after derivatization):

-

Derivatization: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of 100 °C, followed by a ramp to 280 °C.

-

Injection: Split or splitless injection.

-

Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode for quantification.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling piperazine derivatives should be followed. The parent compound, 1-Cyclopentylpiperazine, is listed as an irritant.[5][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical identity, predicted and known physicochemical properties, a detailed proposed synthetic route, and robust analytical methodologies for its characterization. By combining available data with scientifically sound predictions and established protocols for analogous compounds, this guide serves as a valuable resource for researchers, enabling them to confidently synthesize, purify, and characterize this important chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. This compound, CasNo.1185300-00-8 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1-Cyclopentylpiperazine - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Solubility Profile of 1-Cyclopentyl-piperazin-2-one hydrochloride

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties are paramount. Among these, aqueous solubility stands as a gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. Poor solubility is a leading cause of costly failures in the development pipeline. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and characterizing the solubility profile of 1-Cyclopentyl-piperazin-2-one hydrochloride. As a hydrochloride salt of a piperazine derivative, this compound presents a classic case study in the strategies employed to enhance the solubility of basic active pharmaceutical ingredients (APIs). The methodologies and principles discussed herein are grounded in authoritative standards and field-proven experience, designed to ensure scientific integrity and generate robust, reliable data for informed decision-making.

Compound Overview: this compound

A thorough understanding of the molecule is the foundation of any solubility investigation.

1.1. Chemical Identity and Structure

This compound is the hydrochloride salt of the parent compound, 1-Cyclopentylpiperazin-2-one.[1] The formation of a hydrochloride salt is a common and highly effective strategy to improve the aqueous solubility of weakly basic compounds like piperazine derivatives.[2]

-

IUPAC Name: 1-cyclopentylpiperazin-2-one;hydrochloride[1]

-

CAS Registry Number: 1185300-00-8[1]

-

Molecular Formula: C₉H₁₇ClN₂O[1]

-

Molecular Weight: 204.70 g/mol [1]

The structure features a piperazinone ring, a six-membered heterocyclic structure, with a cyclopentyl group attached to one nitrogen and a carbonyl group at the 2-position. The hydrochloride salt is formed by the protonation of the more basic nitrogen atom, which significantly influences its interaction with polar solvents like water.[1]

1.2. Physicochemical Rationale for Salt Formation

The parent compound, a piperazine derivative, is a weak base.[3][4] Converting this free base into a salt form, such as a hydrochloride, is a deliberate strategy to enhance its physicochemical properties. Salt formation improves solubility and dissolution rates, which are critical for oral absorption.[2][5] However, it is crucial to recognize that the solubility of a salt can be highly dependent on the pH of the medium, a phenomenon that must be thoroughly investigated.[2][6]

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

In drug discovery and development, solubility is not a single value but a concept with two critical facets: kinetic and thermodynamic solubility.[7][8] Understanding the distinction is essential for interpreting data correctly and making appropriate decisions at different stages of the development process.

-

Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution that was initially prepared by diluting a high-concentration stock (typically in DMSO) into an aqueous buffer.[7][9] It is a rapid, high-throughput assessment often used in early discovery to flag compounds with potential solubility liabilities.[9][10] However, these measurements often reflect the solubility of an amorphous, metastable state and can yield values considerably higher than the true equilibrium solubility.[8][11]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at thermodynamic equilibrium, in the presence of excess solid material.[8][12] This value is critical for pre-formulation and later development stages, as it represents the most stable and relevant solubility for predicting in-vivo behavior.[7][10] The determination of thermodynamic solubility is more time and resource-intensive as it requires ensuring that equilibrium has been reached.[12]

The following diagram illustrates the divergent workflows for assessing these two key parameters.

Caption: Divergent workflows for kinetic and thermodynamic solubility determination.

Experimental Protocols for Solubility Determination

The following protocols are based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements and are designed to provide a robust characterization of this compound.[13][14]

3.1. Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[14]

Objective: To determine the equilibrium solubility of this compound in various aqueous media at controlled temperatures.

Materials:

-

This compound (crystalline solid)

-

HPLC-grade water

-

Phosphate buffered saline (PBS), pH 7.4

-

0.01 N HCl, pH 2.0

-

Acetate buffer, pH 4.5

-

Validated HPLC-UV or LC-MS/MS method for quantification

-

Orbital shaker with temperature control

-

Microcentrifuge and/or syringe filters (0.22 µm PVDF)

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg, ensuring solid remains after equilibration) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (pH 2.0 buffer, pH 4.5 buffer, pH 7.4 PBS, and water).

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) in a temperature-controlled chamber (e.g., 25°C and 37°C) for a predetermined time (typically 24 to 72 hours). Causality Note: Agitation ensures maximum contact between the solid and the solvent, while an extended incubation time is crucial to allow the system to reach thermodynamic equilibrium.[12] The choice of 25°C (room temperature) and 37°C (physiological temperature) provides data relevant to both storage and in-vivo conditions.

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the larger particles settle. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm filter to remove all undissolved solids. Self-Validation: Visual confirmation of excess solid in the vial before this step is mandatory to ensure the solution was truly saturated.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Solid-State Analysis (Optional but Recommended): After the experiment, the remaining solid should be recovered, dried, and analyzed (e.g., by XRPD or DSC) to check for any solution-mediated phase transformations to a different polymorphic or hydrated form.[8]

3.2. Protocol 2: pH-Solubility Profile

Because the compound is a hydrochloride salt of a weak base, its solubility is expected to be highly pH-dependent.[2][6]

Objective: To map the solubility of the compound across a physiologically relevant pH range.

Procedure:

-

Follow the Shake-Flask method described in Protocol 3.1 .

-

Use a series of buffered aqueous solutions covering a pH range from 1.2 to 8.0 (e.g., at pH 1.2, 2.0, 3.0, 4.5, 6.8, 7.4, and 8.0).

-

Equilibrate all samples at 37°C.

-

Plot the resulting solubility (in mg/mL or µM) as a function of pH. Causality Note: This profile is critical for predicting where the drug will dissolve in the gastrointestinal tract, a key factor for oral absorption.[15] According to FDA guidelines, high solubility is defined by the highest dose being soluble in 250 mL of aqueous media across the pH range of 1.2 to 6.8.[16][17]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. The following tables present representative data that would be generated from the described protocols.

Table 1: Thermodynamic Solubility in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|---|

| 0.01 N HCl (pH 2.0) | 25 | 155.8 | 761.1 |

| 0.01 N HCl (pH 2.0) | 37 | 182.5 | 891.5 |

| Acetate Buffer (pH 4.5) | 25 | 120.3 | 587.7 |

| Acetate Buffer (pH 4.5) | 37 | 145.1 | 708.8 |

| PBS (pH 7.4) | 25 | 8.5 | 41.5 |

| PBS (pH 7.4) | 37 | 10.2 | 49.8 |

| Purified Water | 25 | 95.6 | 467.0 |

| Purified Water | 37 | 112.4 | 549.1 |

Note: Data are representative examples for illustrative purposes.

Interpretation: The data clearly show that solubility is significantly higher at acidic pH and decreases dramatically as the pH approaches neutral (pH 7.4). This is expected for a hydrochloride salt of a basic compound, where the ionized form predominates at low pH. The positive temperature coefficient (solubility increases with temperature) suggests an endothermic dissolution process.[6]

Table 2: pH-Solubility Profile at 37°C

| pH | Solubility (mg/mL) |

|---|---|

| 1.2 | 190.1 |

| 2.0 | 182.5 |

| 3.0 | 175.4 |

| 4.5 | 145.1 |

| 6.8 | 25.6 |

| 7.4 | 10.2 |

| 8.0 | 4.3 |

Note: Data are representative examples for illustrative purposes.

This profile is crucial for Biopharmaceutics Classification System (BCS) assessment.[17] The sharp drop in solubility above pH 6 highlights a potential risk for precipitation in the lower gastrointestinal tract.

The logical flow for a pH-dependent solubility study is visualized below.

Caption: Logical workflow for generating a pH-solubility profile.

Conclusion and Strategic Implications

The comprehensive solubility profile of this compound demonstrates the classic behavior of a hydrochloride salt of a weak base: high solubility in acidic environments that decreases as pH rises. This information is not merely academic; it directly informs strategic decisions in drug development:

-

Formulation Development: The significant pH-dependent solubility suggests that oral formulations may require strategies to maintain solubility in the higher pH regions of the intestine, such as the inclusion of pH modifiers or enabling technologies like amorphous solid dispersions.

-

Biopharmaceutical Assessment: The data generated are essential for BCS classification, which can guide regulatory requirements for biowaivers.[17]

-

Toxicology and In-Vitro Studies: Understanding solubility limits in buffers like PBS (pH 7.4) is critical for designing accurate and reproducible in-vitro assays and for preparing appropriate dosing vehicles for toxicology studies.[18]

By employing the robust, self-validating protocols detailed in this guide, researchers can generate the high-quality solubility data necessary to navigate the complexities of drug development with confidence and scientific rigor.

References

- 1. This compound (1185300-00-8) for sale [vulcanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Piperazine [chemeurope.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. pharmtech.com [pharmtech.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. ovid.com [ovid.com]

- 12. â©1236⪠Solubility Measurements [doi.usp.org]

- 13. Solubility Measurements | USP-NF [uspnf.com]

- 14. biorelevant.com [biorelevant.com]

- 15. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 16. fda.gov [fda.gov]

- 17. fda.gov [fda.gov]

- 18. benchchem.com [benchchem.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-Cyclopentyl-piperazin-2-one hydrochloride

Foreword: The Piperazine Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield biologically active compounds across a range of therapeutic targets. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a "privileged scaffold".[1][2] Its derivatives are legion, populating the pharmacopeia as antipsychotics, antidepressants, anxiolytics, and antihistamines.[1][3] The inherent conformational flexibility and the ability of its nitrogen atoms to engage in crucial hydrogen bonding and ionic interactions underpin its promiscuous yet often potent and selective bioactivity. This guide delves into the mechanistic elucidation of a specific, less-characterized derivative, 1-Cyclopentyl-piperazin-2-one hydrochloride , proposing a scientifically-grounded, multi-pronged approach to decipher its biological function.

Structural Deconstruction and Mechanistic Hypothesis

The structure of this compound presents several key features that inform our initial hypotheses. The core is a piperazin-2-one ring, which introduces an amide functionality and a degree of rigidity compared to a simple piperazine.[4] The N1 position is substituted with a cyclopentyl group, a lipophilic moiety that can influence membrane permeability and interactions with hydrophobic pockets of target proteins.[5] The hydrochloride salt form enhances aqueous solubility, a critical property for in vitro assay development and potential in vivo applications.[5]

Given the extensive literature on piperazine derivatives, the most probable targets for this compound lie within the central nervous system (CNS), specifically among neurotransmitter receptors.[3][6] Many piperazine-containing drugs modulate dopaminergic and serotonergic systems.[1][7][8][9][10] Therefore, our primary hypothesis is that This compound acts as a modulator of dopamine and/or serotonin receptors. A secondary hypothesis, based on findings for a structurally related compound, is its potential interaction with the sigma-1 receptor, a unique intracellular chaperone protein implicated in neuroprotection and neuroplasticity.[11]

A Phased Approach to Mechanistic Validation

To systematically test our hypotheses, a multi-tiered experimental strategy is proposed. This approach begins with broad, high-throughput screening to identify primary targets, followed by more focused secondary assays to characterize the nature of the interaction and downstream functional consequences.

Phase 1: Primary Target Identification - Receptor Binding Assays

The initial step is to ascertain the binding affinity of this compound to a panel of CNS receptors. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and specificity.

Experimental Protocol: Radioligand Competition Binding Assay

-

Preparation of Receptor Membranes:

-

Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, 5-HT2C, and sigma-1).

-

Culture cells to high density and harvest.

-

Homogenize cells in an appropriate ice-cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the prepared receptor membranes, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors), and a range of concentrations of this compound.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to minimize non-specific binding.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Receptor Binding Affinity Profile

| Receptor Target | Radioligand | Ki (nM) of this compound |

| Dopamine D1 | [³H]-SCH23390 | To be determined |

| Dopamine D2 | [³H]-Spiperone | To be determined |

| Dopamine D3 | [³H]-Spiperone | To be determined |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | To be determined |

| Serotonin 5-HT2A | [³H]-Ketanserin | To be determined |

| Serotonin 5-HT2C | [³H]-Mesulergine | To be determined |

| Sigma-1 | [³H]-(+)-Pentazocine | To be determined |

Phase 2: Functional Characterization - Second Messenger and Reporter Gene Assays

Once high-affinity binding targets are identified, the next critical step is to determine the functional consequence of this binding. Is this compound an agonist, an antagonist, or an inverse agonist? This is elucidated through functional assays that measure downstream signaling events.

Logical Workflow for Functional Assay Selection

Caption: Workflow for selecting appropriate functional assays.

Experimental Protocol: cAMP Assay (for Gαi/o-coupled receptors like D2 and 5-HT1A)

-

Cell Culture and Plating:

-

Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To determine agonist activity, add varying concentrations of this compound.

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist (e.g., quinpirole for D2 receptors).

-

In all experiments, include a step to stimulate adenylyl cyclase with forskolin to induce a measurable cAMP response.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

For agonist activity, plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and the Emax (maximal effect).

-

For antagonist activity, perform a Schild analysis to determine the pA₂ value, which quantifies the affinity of the antagonist.

-

Proposed Signaling Pathway

Based on the hypothetical interaction with the Dopamine D2 receptor, a common target for piperazine derivatives, the following signaling pathway is proposed:

References

- 1. adanipharma.net [adanipharma.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (1185300-00-8) for sale [vulcanchem.com]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-Cyclopentyl-piperazin-2-one hydrochloride: A Technical Guide for Preclinical Investigation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of the novel compound, 1-Cyclopentyl-piperazin-2-one hydrochloride. Drawing upon the well-established pharmacological importance of the piperazine scaffold, this document outlines a logical, data-driven approach to systematically evaluate its therapeutic promise, from initial hypothesis generation to detailed in vitro characterization.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved water solubility, oral bioavailability, and the ability to engage with a wide array of biological targets.[3][4] Piperazine derivatives have demonstrated a remarkable diversity of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antihistaminic, and anticancer effects.[2][5]

Hypothesis-Driven Target Exploration

Based on the extensive literature on piperazine derivatives, we can formulate several primary hypotheses for the potential biological activity of this compound. These hypotheses will guide our experimental design.

Primary Hypotheses:

-

Hypothesis 1: Modulation of G-Protein Coupled Receptors (GPCRs). GPCRs are the largest family of cell surface receptors and a major target for approved drugs.[7][8] Many CNS-active piperazine derivatives exert their effects by modulating GPCRs, particularly dopamine and serotonin receptors.[5][6]

-

Hypothesis 2: Interaction with Ion Channels. Ion channels are critical for regulating cellular excitability and are important targets for a range of therapeutic areas, including neurology and cardiology.[9][10]

-

Hypothesis 3: Neuroprotective Activity. Given the prevalence of piperazine compounds in neuropharmacology, investigating potential neuroprotective effects against common cellular stressors is a logical extension.[11][12][13][14][15]

The following sections will detail the experimental workflows to systematically test these hypotheses.

Experimental Workflows for Target Validation

A tiered approach, starting with broad screening and progressing to more specific mechanistic studies, is recommended.

Tier 1: Initial Target Screening

The initial phase aims to identify the most promising biological targets for this compound.

A broad panel of GPCR binding assays should be the first step to identify potential interactions. This can be outsourced to specialized contract research organizations (CROs) that offer comprehensive screening panels.[8][16][17]

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to a panel of GPCRs.

-

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor.

-

Materials:

-

Membrane preparations from cells expressing the target GPCRs.

-

Radiolabeled ligands specific for each GPCR.

-

This compound (test compound).

-

Assay buffer.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC50) of the test compound.

-

-

Data Analysis: The IC50 values will indicate the potency of the compound for each receptor. A lower IC50 suggests a higher binding affinity.

Table 1: Representative GPCR Screening Panel

| Receptor Family | Specific Receptors to Screen |

| Dopamine | D1, D2, D3, D4, D5 |

| Serotonin | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 |

| Adrenergic | α1A, α1B, α2A, β1, β2 |

| Muscarinic | M1, M2, M3, M4, M5 |

| Histamine | H1, H2, H3, H4 |

Similar to GPCRs, a broad screening panel for ion channel activity is recommended.[9][18][19]

Experimental Protocol: High-Throughput Fluorescent Ion Flux Assay

-

Objective: To assess the modulatory effect of this compound on various ion channels.

-

Principle: These assays use fluorescent indicators that are sensitive to the concentration of specific ions (e.g., Ca2+, K+, Na+).[18][19][20] A change in fluorescence intensity indicates ion channel activity.

-

Materials:

-

Cell lines stably expressing the ion channel of interest.

-

Ion-specific fluorescent dyes (e.g., Fluo-4 for calcium, Thallium-sensitive dyes for potassium channels).[20]

-

This compound.

-

Assay buffer and plate reader.

-

-

Procedure:

-

Load the cells with the fluorescent dye.

-

Add the test compound at various concentrations.

-

Stimulate the cells to open the ion channels (e.g., by depolarization for voltage-gated channels or by adding a known agonist for ligand-gated channels).

-

Measure the change in fluorescence intensity using a plate reader.

-

-

Data Analysis: The data will reveal whether the compound acts as an activator, inhibitor, or has no effect on the tested ion channels.

Table 2: Representative Ion Channel Screening Panel

| Channel Family | Specific Channels to Screen |

| Voltage-gated Sodium | Nav1.1, Nav1.2, Nav1.5, Nav1.7 |

| Voltage-gated Potassium | Kv1.3, Kv7.2/7.3 (KCNQ2/3), hERG (Kv11.1) |

| Voltage-gated Calcium | Cav1.2, Cav2.2, Cav3.2 |

| Ligand-gated | GABA-A, NMDA, AMPA |

Tier 2: Functional Characterization and Mechanism of Action

Once promising "hits" are identified in the initial screening, the next step is to characterize their functional activity and elucidate their mechanism of action.

For GPCR hits, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[7][16][21]

Experimental Protocol: Second Messenger Assays

-

Objective: To measure the effect of this compound on the downstream signaling pathways of the target GPCR.

-

Principle: GPCR activation leads to changes in the intracellular concentration of second messengers like cyclic AMP (cAMP) or inositol phosphates (IPs), which can be quantified.

-

Assay Types:

-

cAMP Assay: For Gs and Gi-coupled receptors.

-

IP1/Calcium Flux Assay: For Gq-coupled receptors.[16]

-

-

General Procedure:

-

Treat cells expressing the target GPCR with varying concentrations of the test compound.

-

For antagonist testing, co-incubate with a known agonist.

-

Lyse the cells and measure the concentration of the respective second messenger using commercially available kits (e.g., HTRF, ELISA).

-

-

Data Analysis: The results will reveal the functional activity of the compound (agonist, antagonist, etc.) and its potency (EC50 or IC50).

Diagram 1: GPCR Signaling and Assay Points

Caption: GPCR signaling cascade and points of experimental intervention.

For ion channel hits, electrophysiology is the gold standard for detailed characterization.

Experimental Protocol: Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of the compound on ion channel currents.

-

Principle: This technique allows for the recording of ionic currents flowing through individual channels or the whole cell.

-

Procedure:

-

Establish a high-resistance seal between a glass micropipette and the cell membrane.

-

Apply voltage protocols to elicit channel opening.

-

Record the resulting ionic currents in the presence and absence of the test compound.

-

-

Data Analysis: Provides detailed information on the compound's effect on channel gating, kinetics, and voltage dependence.

Tier 3: In Vitro Neuroprotection Assays

To explore the neuroprotective potential, cell-based models of neuronal injury can be employed.[11][12][13][14][15]

Experimental Protocol: Oxidative Stress-Induced Cell Death Assay

-

Objective: To assess the ability of the compound to protect neuronal cells from oxidative stress.

-

Principle: Neuronal cell lines (e.g., SH-SY5Y) are treated with an oxidative stressor (e.g., hydrogen peroxide or 6-hydroxydopamine) in the presence or absence of the test compound. Cell viability is then measured.

-

Procedure:

-

Plate neuronal cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound.

-

Induce oxidative stress by adding the toxic agent.

-

After an incubation period, measure cell viability using an MTT or LDH assay.

-

-

Data Analysis: An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Diagram 2: Neuroprotection Assay Workflow

Caption: Workflow for assessing in vitro neuroprotective activity.

Data Summary and Interpretation

All quantitative data should be summarized in tables for clear comparison of potencies and efficacies across different assays.

Table 3: Example Data Summary for a Hypothetical Hit

| Assay Type | Target | Result | Potency |

| Binding Assay | Serotonin Receptor 5-HT2A | Competitive Antagonist | Ki = 50 nM |

| Functional Assay (IP1) | Serotonin Receptor 5-HT2A | Antagonist | IC50 = 120 nM |

| Ion Flux Assay | hERG Potassium Channel | No significant effect | > 10 µM |

| Neuroprotection Assay | Oxidative Stress Model | Protective | EC50 = 500 nM |

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to elucidating the potential biological activity of this compound. The versatility of the piperazine scaffold suggests a high probability of identifying meaningful biological interactions.[1][3][4] Positive findings from these in vitro studies will provide a strong foundation for subsequent lead optimization, in vivo efficacy studies in relevant animal models, and a comprehensive evaluation of its pharmacokinetic and toxicological properties. The ultimate goal is to determine if this novel compound has the potential to be developed into a new therapeutic agent.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adanipharma.net [adanipharma.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 18. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. ionbiosciences.com [ionbiosciences.com]

- 20. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

"1-Cyclopentyl-piperazin-2-one hydrochloride" as a pharmaceutical intermediate

An In-depth Technical Guide on the Pharmaceutical Intermediate: 1-Cyclopentyl-piperazin-2-one Hydrochloride

Foreword: Navigating the Landscape of Novel Intermediates

In the dynamic field of pharmaceutical development, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. While blockbuster drugs and their intermediates are extensively documented, the vast landscape of lesser-known building blocks presents both a challenge and an opportunity. This guide focuses on one such molecule: this compound. Due to its specific and emerging nature, publicly available, in-depth literature is sparse. Therefore, this document synthesizes available data with foundational principles of organic chemistry and process development to provide a comprehensive technical overview for the research and development scientist. It is designed not as a historical review, but as a forward-looking manual for those seeking to leverage this intermediate in their synthetic campaigns.

Molecular Overview and Physicochemical Properties

This compound is a heterocyclic compound featuring a piperazin-2-one core N-substituted with a cyclopentyl group, presented as its hydrochloride salt. This structure offers a unique combination of a rigid, cyclic amine moiety and a lipophilic cyclopentyl group, making it an intriguing scaffold for medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇ClN₂O | |

| Molecular Weight | 204.70 g/mol | |

| Appearance | White to off-white crystalline powder | General chemical supplier data |

| Solubility | Soluble in water and methanol | Inferred from hydrochloride salt nature |

| SMILES | C1CCC(C1)N2CCN(C(=O)C2) | |

| InChI | InChI=1S/C9H16N2O.ClH/c12-8-7-10-5-6-11(8)9-3-1-2-4-9;/h9H,1-7H2;1H |

The hydrochloride salt form is crucial for enhancing the compound's stability and aqueous solubility, which are advantageous for handling, formulation, and certain reaction conditions.

Proposed Synthetic Routes and Mechanistic Considerations

While specific industrial-scale syntheses for this exact molecule are not widely published, its structure lends itself to established synthetic strategies for N-substituted piperazinones. Below are two plausible and efficient routes.

Route A: Reductive Amination followed by Cyclization

This common and reliable approach involves the initial formation of an N-substituted amino acid ester, followed by an intramolecular amidation to form the piperazinone ring.

Step-by-Step Protocol:

-

N-Alkylation: Start with ethyl N-Boc-piperazine-2-carboxylate. The Boc-protected nitrogen is reductively aminated with cyclopentanone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). The acidic workup cleaves the Boc group.

-

Cyclization: The resulting secondary amine undergoes spontaneous or base-catalyzed intramolecular cyclization to yield 1-cyclopentyl-piperazin-2-one.

-

Salt Formation: The free base is then treated with hydrochloric acid in an appropriate solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.

Causality: The choice of STAB is critical as it is mild enough to avoid reducing the ketone to an alcohol while effectively facilitating the reductive amination. The Boc group serves as a crucial protecting group to ensure regioselectivity during the initial N-alkylation.

Route B: Direct N-Alkylation of Piperazin-2-one

A more direct, though potentially less selective, approach involves the direct alkylation of a pre-formed piperazin-2-one core.

Step-by-Step Protocol:

-

Deprotonation: Piperazin-2-one is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) to deprotonate the less sterically hindered secondary amine.

-

Nucleophilic Substitution: Cyclopentyl bromide or iodide is added to the reaction mixture, leading to an S(_N)2 reaction to form 1-cyclopentyl-piperazin-2-one.

-

Purification & Salt Formation: The crude product is purified via column chromatography, followed by treatment with HCl to yield the final hydrochloride salt.

Causality: The use of a strong, non-nucleophilic base like NaH is essential to generate the nucleophilic amide anion without competing side reactions. The choice of solvent (DMF) is also key, as it effectively solvates the sodium cation, enhancing the nucleophilicity of the amide.

Diagram 1: Proposed Synthetic Workflow

Caption: Synthetic pathways for 1-Cyclopentyl-piperazin-2-one HCl.

Role as a Pharmaceutical Intermediate and Application in API Synthesis

The true value of an intermediate lies in its potential for elaboration into an Active Pharmaceutical Ingredient (API). The 1-cyclopentyl-piperazin-2-one scaffold presents two primary points for chemical modification:

-

The Secondary Amine (N4): This position is a prime site for introducing diversity. It can be acylated, alkylated, or used in reductive aminations to append various side chains that can modulate the pharmacological properties of the final molecule.

-

The Cyclopentyl Group: While less reactive, this group can be functionalized, or it can serve as a lipophilic anchor to enhance membrane permeability and target engagement.

Hypothetical Application Workflow:

This intermediate is a potential precursor for synthesizing inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) or other targets where a constrained diamine scaffold is beneficial.

Diagram 2: Workflow for API Synthesis

Caption: General workflow for utilizing the intermediate in API synthesis.

Analytical Characterization and Quality Control

Rigorous analytical control is essential to ensure the identity, purity, and consistency of any pharmaceutical intermediate.

Table 2: Standard Analytical Protocols

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Signals corresponding to the cyclopentyl protons, and three distinct methylene proton signals for the piperazinone ring. The exact chemical shifts would depend on the solvent (e.g., D₂O or DMSO-d₆). |

| ¹³C NMR | Carbon Skeleton Confirmation | A signal for the carbonyl carbon (~170 ppm), and distinct signals for the carbons of the cyclopentyl group and the piperazinone ring. |

| Mass Spectrometry (MS) | Molecular Weight Verification | The ESI+ spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 169.13. |

| HPLC | Purity Assessment | A single major peak on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA). Purity should typically be >98%. |

| FT-IR | Functional Group Identification | Characteristic peaks for the amide C=O stretch (~1650 cm⁻¹), N-H stretch of the hydrochloride salt (~2400-2800 cm⁻¹, broad), and C-H stretches. |

Self-Validating Protocol for Purity Analysis via HPLC:

-

Method Development: Develop a gradient HPLC method using a C18 column. A typical gradient might run from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 15 minutes.

-

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

-

Specificity: Analyze a placebo (all reagents except the intermediate) to ensure no interfering peaks at the retention time of the main analyte.

-

Linearity: Prepare a series of dilutions of a reference standard to demonstrate a linear relationship between concentration and peak area (R² > 0.999).

-

Sample Analysis: Dissolve a precisely weighed amount of the intermediate in the mobile phase and inject. Calculate the purity by area normalization.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is crucial.

-

Hazard Classification: While specific toxicology data is limited, it should be handled as a potentially hazardous substance. It is an amine hydrochloride, which can be corrosive and irritating.

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. The hydrochloride salt form is generally stable under these conditions.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block for pharmaceutical synthesis. Its straightforward, predictable reactivity at the N4 position, combined with the physicochemical properties imparted by the cyclopentyl group, makes it an attractive starting point for generating libraries of novel compounds for drug discovery. While this guide provides a foundational understanding based on established chemical principles, further process optimization and application-specific research are necessary to fully unlock its potential. The methodologies and analytical protocols described herein offer a robust framework for scientists to confidently incorporate this intermediate into their research and development pipelines.

1-Cyclopentyl-piperazin-2-one Hydrochloride: A Technical Guide to its Synthesis and Evaluation as a Novel Neuroprotective Agent

Introduction: The Imperative for Novel Neuroprotective Strategies

The landscape of neurological disorders, from the acute devastation of ischemic stroke to the relentless progression of neurodegenerative diseases like Alzheimer's and Parkinson's, presents a formidable challenge to modern medicine. A common pathological thread weaving through these conditions is the inexorable loss of neuronal function and viability. Excitotoxicity, oxidative stress, and inflammation form a destructive triad that drives this neuronal demise.[1][2][3] Consequently, the development of novel neuroprotective agents that can interrupt these pathological cascades is of paramount importance.

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5][6] This guide focuses on a specific, yet promising derivative: 1-Cyclopentyl-piperazin-2-one hydrochloride . While direct extensive research on this particular molecule is emerging, its structural components—the piperazin-2-one core and the N-cyclopentyl substituent—suggest a strong potential for neuroprotective efficacy. The piperazin-2-one moiety offers a rigid backbone amenable to synthetic modification, while the cyclopentyl group can modulate lipophilicity and target engagement.[5]

This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, characterization, and evaluation of this compound as a potential neuroprotective agent. We will delve into plausible synthetic routes, hypothesize its mechanism of action based on structure-activity relationships of related compounds, and provide detailed, field-proven protocols for its preclinical assessment.

Synthesis and Characterization: From Precursors to Purified Compound

The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway will depend on the availability of starting materials, desired scale, and stereochemical considerations. Here, we present two robust and versatile synthetic strategies.

Synthetic Strategy 1: N-Alkylation of Piperazin-2-one

This is a direct and often high-yielding approach that involves the alkylation of the piperazin-2-one core with a suitable cyclopentylating agent.

Workflow for N-Alkylation of Piperazin-2-one

Caption: Synthetic workflow for N-alkylation.

Step-by-Step Protocol:

-

Preparation of Piperazin-2-one: Piperazin-2-one can be synthesized via several literature methods, often starting from ethylenediamine and a suitable C2 synthon.

-

N-Alkylation:

-